molecular formula C25H27N3O4S B2538787 N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-88-4

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2538787
CAS No.: 866894-88-4
M. Wt: 465.57
InChI Key: RYFVTYXGDWXSGQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Key steps include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This involves cyclization reactions using appropriate starting materials under controlled conditions.

    Attachment of the Sulfanylacetamide Group: This step requires the use of thiol reagents and acylation reactions to introduce the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core and a sulfanylacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of approximately 342.41 g/mol. Its structure includes:

  • A dimethylphenyl group
  • A benzofuro-pyrimidine moiety
  • A sulfanyl linkage

These features contribute to its reactivity and potential biological interactions.

Biological Activity

Preliminary studies indicate that N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several biological activities:

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties. The compound may inhibit the growth of various bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Research into structurally related compounds suggests that they may possess anticancer activities. The presence of the benzofuro-pyrimidine framework is often associated with such effects, warranting further investigation into this compound's potential as an anticancer agent.

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, this compound might also exhibit anti-inflammatory properties. Studies are needed to explore these effects through in vitro and in vivo models.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multi-step synthetic routes that require optimization for yield and purity. Key steps include:

  • Formation of the benzofuro-pyrimidine moiety.
  • Introduction of the sulfanyl group.
  • Coupling with the acetamide derivative.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

Compound Activity Reference
4-Thiazolidinone derivativesAntibacterial against Staphylococcus aureus
Benzothiazole derivativesDiverse biological activities

These studies suggest that compounds similar to N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may serve as effective leads in drug development.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Potential studies include:

  • Binding affinity assays to evaluate interactions with specific enzymes or receptors.
  • Cell viability assays to assess cytotoxicity in cancer cell lines.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-31-13-7-12-28-24(30)23-22(18-8-5-6-9-20(18)32-23)27-25(28)33-15-21(29)26-19-11-10-16(2)14-17(19)3/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVTYXGDWXSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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